2-((3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-1-(4-苯基哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazolopyrimidines are compounds made up of triazole and pyrimidine cycles. They have attracted the attention of the scientific community due to their diverse medical applications .
Synthesis Analysis
There are several synthesis methods for triazolopyrimidines, generally divided into two reaction groups: the Biginelli reaction and condensation . In 1945, one of the first reports on the synthesis of the triazolopyrimidine nucleus was published by Robin et al. They performed an annulation of the triazole nucleus in 1,2-diaminopyrimidine .Molecular Structure Analysis
The fundamental structure of triazolopyrimidines was discovered by Bulow and Haas at the beginning of the 20th century .Chemical Reactions Analysis
The different activities of triazolopyrimidine derivatives vary depending on the arrangement of the cycles and the substituents .Physical and Chemical Properties Analysis
The interest in these compounds has increased due to their remarkable biological and pharmacological properties, as well as advances in their synthesis methods .科学研究应用
抑制生物靶标的潜力
杂环化合物(如三唑并[1,5-a]吡啶和吡唑并[1,5-a]嘧啶)的合成展示了复杂有机分子抑制生物靶标(如 15-脂氧合酶)的潜力。这些化合物表现出显著的抑制活性,表明它们在开发针对此类酶发挥关键作用的疾病的新型治疗剂中具有实用性 (Asghari 等人,2016).
新型杂环衍生物的合成
含有 1,2,3-三唑部分的新型杂环衍生物的合成研究突出了此类化合物的化学多功能性和潜在药理学相关性。这些结构可作为开发具有抗锥虫活性药物和其他治疗应用的支架 (Abdelriheem 等人,2017).
在杂环合成中的应用
某些关键中间体在合成多种杂环系统中的利用突出了此类化合物在新药探索中的重要性。这一研究方向对于发现具有治疗各种健康状况的潜在应用的新型化合物至关重要 (Salem 等人,2021).
无金属合成方法
用于创建生物学重要骨架(如 1,2,4-三唑并[1,5-a]吡啶)的创新无金属合成方法展示了有机化学中不断发展的减少对重金属依赖的方法,从而提供了环保的替代品 (Zheng 等人,2014).
抗菌和抗肿瘤活性
探索烯胺酮作为合成具有抗肿瘤和抗菌活性的取代吡唑的构建模块,例证了新型化学实体的治疗潜力。此类研究是寻找新的、更有效的癌症和感染治疗方法的基础 (Riyadh,2011).
作用机制
未来方向
属性
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7OS/c24-18-8-6-17(7-9-18)14-31-22-21(27-28-31)23(26-16-25-22)33-15-20(32)30-12-10-29(11-13-30)19-4-2-1-3-5-19/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYNXUBRRMJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。